2-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11144143
InChI: InChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)13-11(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
SMILES: CC1=CC(=NO1)NC(=O)C2=CC=CC=C2Br
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide

CAS No.:

Cat. No.: VC11144143

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide -

Specification

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
IUPAC Name 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Standard InChI InChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)13-11(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Standard InChI Key MFCHANMAPCUMKI-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C2=CC=CC=C2Br
Canonical SMILES CC1=CC(=NO1)NC(=O)C2=CC=CC=C2Br

Introduction

Chemical and Structural Characteristics

Molecular Architecture

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide (C₁₁H₉BrN₂O₂) features a benzamide backbone substituted at the ortho position with bromine, coupled to a 5-methyloxazole heterocycle via an amide bond. The oxazole ring introduces a nitrogen and oxygen atom within its five-membered structure, enhancing both polarity and hydrogen-bonding capacity. Key structural parameters include:

PropertyValue
Molecular Weight281.10 g/mol
IUPAC Name2-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide
InChIInChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)13-11(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
SMILESBrc1c(cccc1)C(=O)Nc2noc(c2)C

The bromine atom at the benzamide’s ortho position contributes to steric hindrance and electronic effects, influencing both reactivity and target binding.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy of analogous benzamide-oxazole hybrids typically reveals distinct signals for the oxazole protons (δ 6.5–7.5 ppm) and benzamide aromatic protons (δ 7.0–8.5 ppm). The methyl group on the oxazole resonates near δ 2.3 ppm as a singlet. Density functional theory (DFT) studies predict a planar conformation between the benzamide and oxazole moieties, stabilized by π-π interactions and intramolecular hydrogen bonding.

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis involves two primary components:

  • 2-Bromobenzoyl chloride: Prepared via bromination of benzoyl chloride using Br₂/FeBr₃ or HBr/H₂O₂.

  • 5-Methyl-1,2-oxazol-3-amine: Synthesized through cyclization of propiolamide derivatives or via the Robinson-Gabriel synthesis .

Coupling these fragments typically employs Schotten-Baumann conditions, where the acyl chloride reacts with the oxazole amine in aqueous NaOH/dichloromethane (Yield: 65–78%).

Catalytic Innovations

Recent advances in nanocatalysis for oxazole synthesis suggest potential optimizations. For instance, Soni et al. demonstrated that Fe₃O₄@SiO₂@Am-PPC-SO₃H catalysts improve heterocycle formation efficiency under aqueous conditions . Adapting such methodologies could enhance the oxazole amine precursor’s yield, indirectly benefiting the final coupling step.

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. For example, reaction with phenylboronic acid in Pd(PPh₃)₄/Na₂CO₃ yields biphenyl derivatives.

Oxazole Ring Modifications

The oxazole’s nitrogen and oxygen atoms participate in electrophilic substitutions. Nitration at the oxazole’s 4-position using HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME).

  • Target Identification: Proteomic studies are required to map binding partners beyond hypothetical targets.

  • Synthetic Scalability: Current methods lack green chemistry adaptations; microwave-assisted or flow chemistry approaches remain unexplored.

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